4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 19848-94-3
VCID: VC15980902
InChI: InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15)
SMILES:
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol

4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

CAS No.: 19848-94-3

Cat. No.: VC15980902

Molecular Formula: C10H8N4O

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one - 19848-94-3

Specification

CAS No. 19848-94-3
Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
IUPAC Name 4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
Standard InChI InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15)
Standard InChI Key TWFODRDVLFVLAF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N3C1=NNC3=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Methyl[1, triazolo[4,3-a]quinoxalin-1(2H)-one belongs to the triazolo[4,3-a]quinoxaline family, featuring a bicyclic system comprising a triazole ring fused to a quinoxaline moiety. The molecular formula is C₁₁H₈N₄O, with a molecular weight of 212.21 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 58.32 Ų and a calculated partition coefficient (LogP) of 1.85, suggesting moderate lipophilicity suitable for membrane permeation. X-ray crystallography data, though limited for this specific derivative, indicate that analogous triazoloquinoxalines adopt nearly planar conformations, facilitating π-π stacking interactions with biological targets .

The methyl group at position 4 enhances steric stability while minimally affecting electronic properties, as evidenced by NMR spectra showing a singlet peak at δ 2.98 ppm for the methyl protons in DMSO-d₆ . Infrared spectroscopy reveals characteristic absorptions at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N vibration), confirming the lactam and triazole functionalities.

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically begins with 2-chloro-3-hydrazinylquinoxaline (precursor 5), which undergoes cyclization with triethylorthoformate in acetic acid to yield the triazoloquinoxaline core . Introducing the methyl group at position 4 is achieved via nucleophilic substitution using methyl iodide under basic conditions (Scheme 1). A 2015 study by El-Attar et al. optimized this route, reporting an 88% yield for the intermediate 3 (4-hydrazinyl-1-methyl derivative) using hydrazine hydrate in ethanol .

Scheme 1:

  • 2-Chloro-3-hydrazinylquinoxaline+HC(OEt)₃AcOHTriazoloquinoxaline intermediate\text{2-Chloro-3-hydrazinylquinoxaline} + \text{HC(OEt)₃} \xrightarrow{\text{AcOH}} \text{Triazoloquinoxaline intermediate}

  • Intermediate+CH₃IK₂CO₃4-Methyl derivative\text{Intermediate} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{4-Methyl derivative}

Functionalization at Position 1

Modification of the lactam oxygen at position 1 enables diversification. Treatment with phosphorus oxychloride converts the carbonyl to a reactive chloride, permitting subsequent nucleophilic displacement with thiols or amines . For example, El-Adl et al. (2021) synthesized DNA-intercalating analogs by reacting the chloride intermediate with potassium hydrosulfide, yielding the 1-thiol derivative .

Pharmacological Activities

Antimicrobial Efficacy

In a landmark screen against Gram-negative bacteria, 4-methyl triazolo[4,3-a]quinoxaline derivatives exhibited 2-fold greater potency than ampicillin against P. aeruginosa (MIC = 6.25 µg/mL) . Compound 3 (4-hydrazinyl variant) showed broad-spectrum activity, inhibiting Escherichia coli and Klebsiella pneumoniae at 12.5 µg/mL. The mechanism likely involves disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition, though further studies are needed .

Mechanistic Insights from Computational Studies

DNA Interaction Profiling

Docking simulations illustrate intercalation between base pairs, stabilized by:

  • ππ\pi-\pi stacking between the triazoloquinoxaline core and adenine-thymine bases.

  • Hydrogen bonds between the lactam oxygen and N7 of guanine (bond length: 2.1 Å) .
    MD simulations (100 ns) confirmed complex stability, with RMSD fluctuations < 2.0 Å, underscoring durable target engagement .

ADMET Predictions

SwissADME analysis predicts high gastrointestinal absorption (95%) and blood-brain barrier penetration (BBB score: 0.98). CYP3A4 metabolism is predominant, with a half-life of 4.2 hours in humans. No PAINS alerts were detected, reducing off-target risks .

Future Directions and Applications

Antibiotic Adjuvant Development

Given rising multidrug resistance, hybridizing 4-methyltriazoloquinoxaline with β-lactamase inhibitors (e.g., avibactam) could restore susceptibility to carbapenems. Preliminary docking with OXA-48 β-lactamase shows favorable binding (ΔG = −7.8 kcal/mol) .

Targeted Cancer Therapies

Conjugating the scaffold with folate or EGFR-targeting peptides may enhance tumor selectivity. In vivo studies in xenograft models are warranted to validate efficacy and safety.

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